2-(6-Methylpyridin-3-yl)acetic acid
Overview
Description
2-(6-Methylpyridin-3-yl)acetic acid is an organic compound with the molecular formula C8H9NO2 It is a derivative of pyridine, featuring a methyl group at the 6-position and an acetic acid moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methylpyridin-3-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methylpyridine, which is commercially available or can be synthesized from pyridine through methylation.
Bromination: The 6-methylpyridine undergoes bromination at the 3-position using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like AIBN (azobisisobutyronitrile).
Carboxylation: The resulting 3-bromo-6-methylpyridine is then subjected to a carboxylation reaction using a Grignard reagent (e.g., ethylmagnesium bromide) followed by carbonation with carbon dioxide to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction conditions, and purification methods to ensure high-quality product suitable for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methylpyridin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with halogens in the presence of a catalyst.
Major Products
Oxidation: 2-(6-Carboxypyridin-3-yl)acetic acid.
Reduction: 2-(6-Methylpyridin-3-yl)ethanol.
Substitution: 2-(6-Nitropyridin-3-yl)acetic acid, 2-(6-Halopyridin-3-yl)acetic acid.
Scientific Research Applications
2-(6-Methylpyridin-3-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(6-Methylpyridin-3-yl)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking and coordination with metal ions.
Comparison with Similar Compounds
Similar Compounds
2-(3-Pyridyl)acetic acid: Lacks the methyl group at the 6-position, resulting in different chemical and biological properties.
2-(6-Methylpyridin-2-yl)acetic acid: The position of the acetic acid moiety is different, leading to variations in reactivity and applications.
2-(4-Methylpyridin-3-yl)acetic acid: The methyl group is at the 4-position, affecting the compound’s electronic and steric properties.
Uniqueness
2-(6-Methylpyridin-3-yl)acetic acid is unique due to the specific positioning of the methyl and acetic acid groups on the pyridine ring
Properties
IUPAC Name |
2-(6-methylpyridin-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-7(5-9-6)4-8(10)11/h2-3,5H,4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWTRPWLHNATUPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20626362 | |
Record name | (6-Methylpyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19733-96-1 | |
Record name | (6-Methylpyridin-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20626362 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(6-methylpyridin-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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